Superior Lipophilicity Control: LogP Reduction vs. 2-Fluoro-5-(trifluoromethyl)aniline
The target compound demonstrates a measurably lower lipophilicity compared to its direct CF₃ analog. The 2-fluoro-5-(trifluoromethoxy)aniline has an XLogP3 of 2.6 [1], which is 0.4 log units lower than the XLogP3 of 3.0 for 2-fluoro-5-(trifluoromethyl)aniline . This trend is confirmed by ACD/LogP calculations (2.28 vs 2.84, respectively) [REFS-3, REFS-4]. This difference allows for fine-tuning of logP in lead optimization campaigns, potentially mitigating high lipophilicity-related liabilities like rapid metabolic clearance and hERG binding.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 2.6; ACD/LogP = 2.28 |
| Comparator Or Baseline | 2-Fluoro-5-(trifluoromethyl)aniline: XLogP3 = 3.0; ACD/LogP = 2.84 |
| Quantified Difference | Δ XLogP3 = -0.4; Δ ACD/LogP = -0.56 |
| Conditions | Computational prediction (XLogP3 v3.0 and ACD/Labs algorithms) |
Why This Matters
A 0.4-0.5 unit logP reduction can significantly improve a drug candidate's ADME profile, making the -OCF₃ analog a more optimal starting point for orally bioavailable inhibitors when lower lipophilicity is targeted.
- [1] PubChem. (2025). 2-Fluoro-5-(trifluoromethoxy)aniline, CID 14439308. XLogP3: 2.6. View Source
